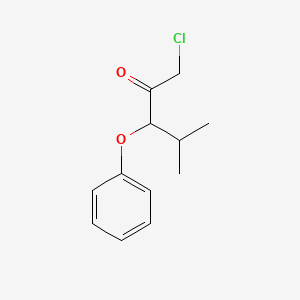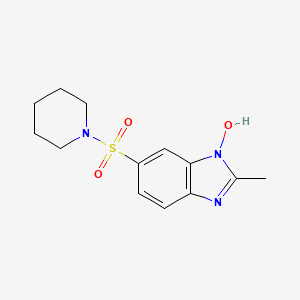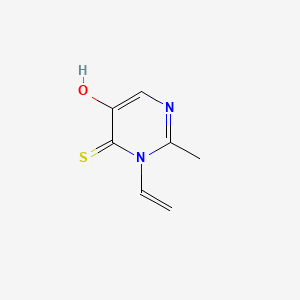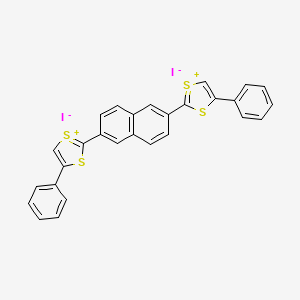
2,2'-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with two 4-phenyl-1,3-dithiol-1-ium groups attached, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide typically involves the reaction of naphthalene derivatives with phenyl-substituted dithiolium salts. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the dithiolium groups. The process may also require specific solvents and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures would be essential to ensure consistency and purity in the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolium groups to thiols.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dithiolium groups can participate in redox reactions, influencing cellular processes and pathways. The naphthalene core provides a stable framework that can interact with various molecular structures, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use as a ligand in catalysis.
2,2’-(Naphthalene-2,7-diyl)bis(3-(4-((trimethylsilyl)ethynyl)phenyl)acrylonitrile): Another naphthalene-based compound with different functional groups.
Uniqueness
2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide stands out due to its specific combination of dithiolium and phenyl groups attached to a naphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
92827-73-1 |
|---|---|
Molecular Formula |
C28H18I2S4 |
Molecular Weight |
736.5 g/mol |
IUPAC Name |
4-phenyl-2-[6-(4-phenyl-1,3-dithiol-1-ium-2-yl)naphthalen-2-yl]-1,3-dithiol-1-ium;diiodide |
InChI |
InChI=1S/C28H18S4.2HI/c1-3-7-19(8-4-1)25-17-29-27(31-25)23-13-11-22-16-24(14-12-21(22)15-23)28-30-18-26(32-28)20-9-5-2-6-10-20;;/h1-18H;2*1H/q+2;;/p-2 |
InChI Key |
UAFKPOMWWPBXRZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[S+]=C(S2)C3=CC4=C(C=C3)C=C(C=C4)C5=[S+]C=C(S5)C6=CC=CC=C6.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide](/img/structure/B14367176.png)
![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
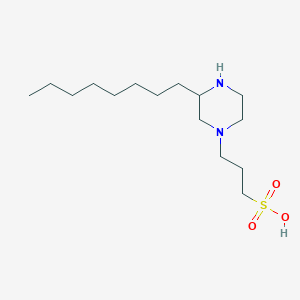
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
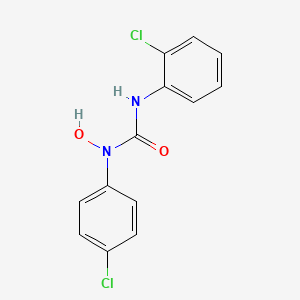
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
